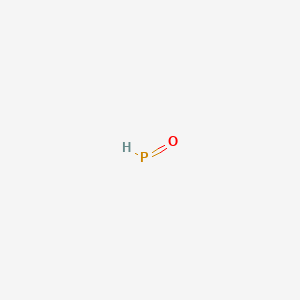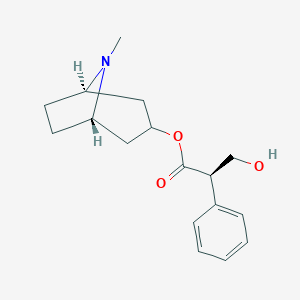![molecular formula C22H25N3O4 B227890 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a chemical compound that has been the subject of scientific research for several years. This compound is a potential candidate for the development of new drugs due to its unique molecular structure and promising biological activity.
Mécanisme D'action
The mechanism of action of 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood. However, it is believed to act through multiple pathways such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. The compound has been shown to target various molecular targets such as NF-κB, MAPK, and PI3K/Akt signaling pathways, which are involved in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to exhibit biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. The compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, it has been shown to modulate the immune response by regulating the production of cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments are its unique molecular structure and promising biological activity. The compound can be easily synthesized using a simple and efficient method, and its biological activity can be easily tested in vitro and in vivo. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to obtain accurate and reliable results.
Orientations Futures
There are several future directions for research on 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One direction is to further investigate its mechanism of action and molecular targets to gain a better understanding of its biological activity. Another direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Furthermore, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis method of 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves the reaction of 4-propoxybenzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential as a drug candidate. It has been shown to exhibit promising biological activity such as anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its activity against various cancer cell lines and has shown to inhibit cell proliferation and induce apoptosis. It has also been tested for its anti-inflammatory activity in animal models and has shown to reduce inflammation and oxidative stress.
Propriétés
Nom du produit |
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
|---|---|
Formule moléculaire |
C22H25N3O4 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
8,8-dimethyl-5-(4-propoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C22H25N3O4/c1-4-9-29-13-7-5-12(6-8-13)16-17-14(10-22(2,3)11-15(17)26)23-19-18(16)20(27)25-21(28)24-19/h5-8,16H,4,9-11H2,1-3H3,(H3,23,24,25,27,28) |
Clé InChI |
NANCRJYWCNLOKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)